

# what is azaconazole fungicide mode of action

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## Compound Focus: Azaconazole

CAS No.: 60207-31-0

Cat. No.: S519984

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## Molecular Mechanism of Action

**Azaconazole** belongs to the **conazole fungicide** class and exhibits a systemic mode of action [1]. Its primary target is the cytochrome P450 enzyme **lanosterol 14 $\alpha$ -demethylase (CYP51)** [2] [3].

- **Primary Fungistatic Action:** **Azaconazole** inhibits CYP51, which catalyzes the demethylation of lanosterol in the ergosterol biosynthesis pathway [3]. This inhibition disrupts ergosterol production, an essential component for fungal cell membrane integrity and function [2]. The resulting accumulation of methylated sterols leads to a compromised cell membrane, inhibiting fungal growth and reproduction [3].
- **Secondary Hepatotoxicity in Mammals:** While designed to inhibit fungal CYP51, **azaconazole** can interact with mammalian cytochrome P450 enzymes and xeno-sensing nuclear receptors, including the **Constitutive Androstane Receptor (CAR)** and **Pregnane X Receptor (PXR)** [3]. This receptor activation can lead to the upregulation of drug-metabolizing enzymes, and is linked to adaptive and adverse liver effects in rodents, such as hepatocellular hypertrophy and liver enlargement [3].

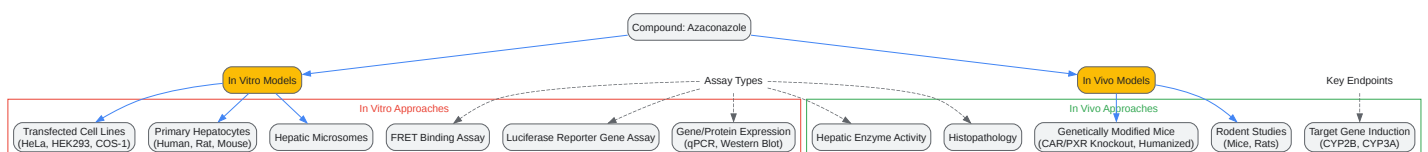
## Technical Profile and Properties

The table below summarizes key physicochemical and environmental fate data for **azaconazole**, which influence its efficacy, environmental persistence, and toxicological profile.

| Property                                    | Value                                                                         | Source / Reliability                      |
|---------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------|
| Chemical Formula                            | C <sub>12</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>2</sub> | [1]                                       |
| Molecular Mass                              | 300.14 g/mol                                                                  | [1]                                       |
| Water Solubility (at 20°C, pH 7)            | 300 mg/L                                                                      | Moderate [1]                              |
| Octanol-Water Partition Coefficient (Log P) | 2.36                                                                          | Low, Verified for regulatory purposes [1] |
| Vapour Pressure (at 20°C)                   | 5.33 x 10 <sup>-4</sup> mPa                                                   | Low volatility [1]                        |
| Mode of Action (FRAC Code)                  | Sterol biosynthesis inhibitor (Group 3)                                       | [1]                                       |
| EU Approval Status                          | Not Approved                                                                  | [1]                                       |

## Experimental Research Methodologies

Research on **azaconazole**'s mechanism and effects utilizes specific *in vitro* and *in vivo* models. The workflow below outlines a general experimental approach for investigating its nuclear receptor-mediated hepatotoxicity.



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*Experimental workflow for **azaconazole** hepatotoxicity research*

Key methodological details for investigating nuclear receptor interactions include:

- **Direct Receptor Activation Assays: Fluorescence Resonance Energy Transfer (FRET)** assays quantify direct binding to nuclear receptors. **Reporter gene assays** in transfected cell lines (HeLa, HEK293) measure receptor transcriptional activity [3].
- **Gene and Protein Expression Analysis:** Induction of characteristic target genes is a key endpoint. **CAR activation** is monitored via CYP2B subfamily expression; **PXR activation** is monitored via CYP3A subfamily expression. mRNA levels are quantified via qPCR, and protein levels via Western blot or enzyme activity assays [3].
- **In Vivo Models and Confirmation:** Standard rodent toxicity studies assess liver weight, hypertrophy, and histopathology. Genetically modified mouse models, such as **CAR or PXR knockout** strains, provide definitive evidence of receptor-specific pathways [3].

## Research and Regulatory Considerations

- **Species Differences:** Nuclear receptor signaling and responses to azoles can differ significantly between species, complicating human risk extrapolation [3].
- **Regulatory Status:** **Azaconazole** is **not approved** for use in the European Union under EC Regulation 1107/2009 [1].

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## References

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